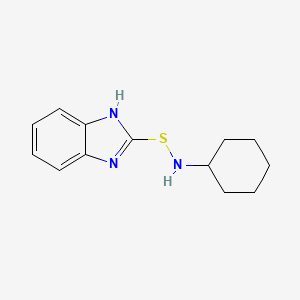
1H-Benzimidazole-2-sulfenamide, N-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents, followed by sulfenylation with N-cyclohexylsulfenyl chloride. The reaction typically involves:
Condensation: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Sulfenylation: The benzimidazole core is then treated with N-cyclohexylsulfenyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfenamide group to thiol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
1H- and 2H-Indazoles: Similar heterocyclic compounds with different nitrogen positions.
1H- and 2H-Benzotriazoles: Compounds with an additional nitrogen atom in the ring.
Uniqueness: 1H-Benzimidazole-2-sulfenamide, N-cyclohexyl- stands out due to its unique sulfenamide group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
CAS No. |
68406-57-5 |
|---|---|
Molecular Formula |
C13H17N3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylsulfanyl)cyclohexanamine |
InChI |
InChI=1S/C13H17N3S/c1-2-6-10(7-3-1)16-17-13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10,16H,1-3,6-7H2,(H,14,15) |
InChI Key |
KCHOOFVJADCWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















